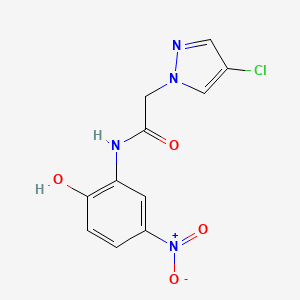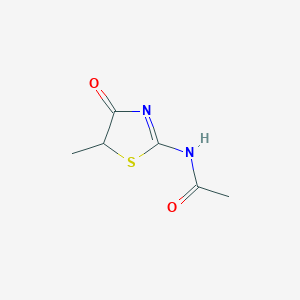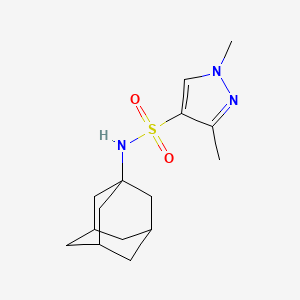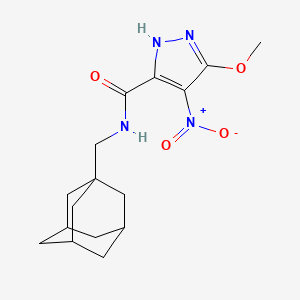![molecular formula C31H36N6O7S B14928258 ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14928258.png)
ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound that features multiple functional groups, including pyrazole, imidazolidinone, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3,5-dimethyl-4-nitro-1H-pyrazole. This can be achieved through the nitration of 3,5-dimethylpyrazole using a nitrating agent such as nitric acid.
Alkylation: The nitropyrazole is then alkylated with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Formation of the Imidazolidinone Moiety: The alkylated pyrazole is reacted with ethyl 2-oxo-2-[(4-propoxyphenyl)amino]acetate under acidic conditions to form the imidazolidinone ring.
Thioxoimidazolidinone Formation: The imidazolidinone is then converted to the thioxoimidazolidinone by treatment with a sulfurizing agent such as Lawesson’s reagent.
Benzoate Ester Formation: Finally, the thioxoimidazolidinone is esterified with ethyl 4-bromobenzoate in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.
Condensation: The imidazolidinone ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-dimethyl-4-amino-1H-pyrazole.
Hydrolysis: 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoic acid.
Condensation: Schiff bases with various aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing multiple functional groups.
Wirkmechanismus
The mechanism of action of ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitro group on the pyrazole ring, for example, may participate in redox reactions, while the imidazolidinone ring may form hydrogen bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness
Ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C31H36N6O7S |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
ethyl 4-[3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C31H36N6O7S/c1-5-18-44-25-14-10-23(11-15-25)32-27(38)19-26-29(39)36(24-12-8-22(9-13-24)30(40)43-6-2)31(45)34(26)16-7-17-35-21(4)28(37(41)42)20(3)33-35/h8-15,26H,5-7,16-19H2,1-4H3,(H,32,38) |
InChI-Schlüssel |
UPVHVXKEPJWDBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C4=CC=C(C=C4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14928184.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928190.png)

![4-(2-bromophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14928194.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14928198.png)
![methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B14928209.png)
![7-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928220.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14928221.png)
![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14928228.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B14928232.png)




